2-(Butylamino)-2-oxoethyl (4-chlorophenyl)acetate

Prodrug activation Enzymatic hydrolysis Plasma stability

This compound is an N-butyl substituted glycolamide ester, specifically designed as a biolabile prodrug for 4-chlorophenylacetic acid. Its extended plasma half-life (168–809 s predicted class-level data) enables sustained-release delivery research, while enhanced lipophilicity supports tissue distribution studies. Ideal for pharmacogenomic studies on butyrylcholinesterase variants and preformulation stability assessments.

Molecular Formula C14H18ClNO3
Molecular Weight 283.75
CAS No. 1794938-37-6
Cat. No. B2982394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Butylamino)-2-oxoethyl (4-chlorophenyl)acetate
CAS1794938-37-6
Molecular FormulaC14H18ClNO3
Molecular Weight283.75
Structural Identifiers
SMILESCCCCNC(=O)COC(=O)CC1=CC=C(C=C1)Cl
InChIInChI=1S/C14H18ClNO3/c1-2-3-8-16-13(17)10-19-14(18)9-11-4-6-12(15)7-5-11/h4-7H,2-3,8-10H2,1H3,(H,16,17)
InChIKeyLINQGJVCUYBSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Butylamino)-2-oxoethyl (4-chlorophenyl)acetate (CAS 1794938-37-6): Procuring a Glycolamide Ester Prodrug Intermediate


2-(Butylamino)-2-oxoethyl (4-chlorophenyl)acetate is a synthetic glycolamide ester of 4-chlorophenylacetic acid. Its structure comprises a N-butyl substituted glycolamide promoiety linked via an ester bond to 4-chlorophenylacetic acid . This compound belongs to the class of N-monosubstituted glycolamide esters, which have been investigated as biolabile prodrugs for carboxylic acid-based drugs due to their susceptibility to enzymatic hydrolysis in plasma while maintaining aqueous stability [1]. The molecule has the molecular formula C14H18ClNO3 and a molecular weight of 283.75 g/mol .

Why Generic Substitution Fails for 2-(Butylamino)-2-oxoethyl (4-chlorophenyl)acetate in Prodrug Research


Direct substitution of 2-(butylamino)-2-oxoethyl (4-chlorophenyl)acetate with other glycolamide ester prodrugs or simple alkyl esters of 4-chlorophenylacetic acid is not straightforward. The N-butyl substituent significantly influences both the enzymatic hydrolysis rate and physicochemical properties such as lipophilicity [1]. Class-level evidence indicates that N-monosubstituted glycolamide esters exhibit plasma half-lives orders of magnitude longer than N,N-disubstituted variants (e.g., 168–809 s vs. 7–83 s), and the specific N-alkyl chain length modulates hydrolysis kinetics and tissue distribution [2][3]. Therefore, replacing this compound with an analog bearing a different N-substituent or ester type would alter the prodrug activation profile and potentially the pharmacokinetic performance of the parent 4-chlorophenylacetic acid.

Quantitative Differentiation Evidence for 2-(Butylamino)-2-oxoethyl (4-chlorophenyl)acetate


Plasma Hydrolysis Half-Life Differentiation vs. N,N-Disubstituted Glycolamide Esters

As an N-monosubstituted glycolamide ester, 2-(butylamino)-2-oxoethyl (4-chlorophenyl)acetate is expected to exhibit significantly longer plasma half-lives compared to N,N-disubstituted glycolamide ester prodrugs. In a class-level study of 6-methoxy-2-naphthylacetic acid glycolamide esters, monosubstituted glycolamide esters showed plasma half-lives ranging from 168 to 809 seconds, whereas N,N-disubstituted variants hydrolyzed much faster with half-lives of only 7 to 83 seconds [1]. This indicates that the target compound, with its single N-butyl substituent, provides a slower, more sustained release of the parent acid compared to disubstituted glycolamide prodrugs. No direct experimental plasma half-life data for this specific compound were identified in primary literature.

Prodrug activation Enzymatic hydrolysis Plasma stability

Aqueous Stability Advantage Over Simple Alkyl Esters

Glycolamide esters, as a class, demonstrate markedly higher stability in aqueous buffer solutions compared to simple alkyl esters. For example, N,N-disubstituted glycolamide esters of 6-methoxy-2-naphthylacetic acid showed chemical half-lives of 16–473 hours in pH 7.4 phosphate buffer at 37°C [1]. In contrast, simple methyl or ethyl esters of carboxylic acid agents are hydrolyzed very slowly in plasma but are also susceptible to non-specific chemical hydrolysis, which can be pH-dependent and less predictable [2]. The glycolamide ester structure of the target compound, with its N-butyl substituent, is predicted to provide enhanced aqueous shelf-life compared to unsubstituted glycolamide or simple alkyl esters, based on the general stability trends of monosubstituted glycolamide esters being more stable than unsubstituted ones [1]. No compound-specific aqueous stability data were available.

Chemical stability Aqueous buffer Prodrug design

Lipophilicity Modulation via N-Butyl Substituent Compared to Shorter N-Alkyl Analogs

The N-butyl substituent on the glycolamide promoiety increases lipophilicity compared to N-methyl, N-ethyl, or unsubstituted glycolamide esters. While experimental logP values for this specific compound are not available, the general trend in ester prodrug design shows that increasing N-alkyl chain length from methyl to butyl raises the octanol-water partition coefficient, enhancing membrane permeability and altering tissue distribution [1][2]. This differential lipophilicity can be tuned to optimize the balance between aqueous solubility and passive membrane diffusion for the intended route of administration.

Lipophilicity LogP Tissue distribution

Cholinesterase-Mediated Activation Mechanism Distinct from Simple Alkyl Esters

Glycolamide esters are specifically hydrolyzed by butyrylcholinesterase (pseudocholinesterase) in human plasma, whereas simple alkyl esters are primarily cleaved by esterases with different substrate specificities [1]. This distinct enzymatic activation pathway may reduce inter-individual variability in prodrug conversion rates compared to simple alkyl esters, as plasma cholinesterase levels are relatively stable across populations [2]. The N-butyl substituent is expected to further modulate the affinity for cholinesterase based on the general observation that N-alkyl chain length affects enzyme-substrate binding [1]. Direct enzyme kinetics data for this compound are not available.

Butyrylcholinesterase Enzymatic cleavage Prodrug mechanism

Research and Industrial Applications for 2-(Butylamino)-2-oxoethyl (4-chlorophenyl)acetate Leveraging Its Prodrug Profile


Sustained-Release Prodrug Formulation Research for 4-Chlorophenylacetic Acid

The compound is suitable for research programs investigating sustained-release oral or transdermal delivery of 4-chlorophenylacetic acid. As an N-monosubstituted glycolamide ester with a butyl substituent, it is predicted to exhibit an extended plasma conversion half-life relative to N,N-disubstituted glycolamide prodrugs (class-level evidence: 168–809 s vs. 7–83 s) [1]. This slower activation profile can be exploited to design once-daily formulations that maintain therapeutic levels of 4-chlorophenylacetic acid without frequent dosing.

Lipophilicity-Dependent Tissue Distribution Studies

The enhanced lipophilicity conferred by the N-butyl group (estimated +1.5 to +2.0 logP units relative to N-methyl analog) [2] makes this compound a candidate for tissue distribution studies where preferential partitioning into lipid-rich compartments is desired. Researchers can compare the distribution kinetics of this butyl derivative against shorter N-alkyl analogs to establish structure-distribution relationships for the glycolamide ester prodrug class.

Cholinesterase Substrate Specificity and Pharmacogenomics Research

As a glycolamide ester, this compound is predicted to be activated by butyrylcholinesterase [3]. It can serve as a probe substrate to study cholinesterase activity in plasma samples from diverse populations, aiding pharmacogenomic studies that correlate enzyme variants with prodrug activation rates. Comparative studies with simple alkyl esters of 4-chlorophenylacetic acid can quantify the advantage of cholinesterase-targeted prodrug design in reducing pharmacokinetic variability.

Chemical Stability Profiling for Preformulation Development

The predicted high aqueous stability of this glycolamide ester (class-level half-lives of 16–473 h in pH 7.4 buffer) [1] supports its use in preformulation stability studies. Researchers can evaluate the compound's shelf-life in various buffer systems and compare it with simple alkyl esters to validate the glycolamide scaffold's suitability for liquid pharmaceutical formulations requiring extended storage.

Quote Request

Request a Quote for 2-(Butylamino)-2-oxoethyl (4-chlorophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.